molecular formula C10H6FNO B1387725 8-Fluoroquinoline-2-carbaldehyde CAS No. 904369-10-4

8-Fluoroquinoline-2-carbaldehyde

Cat. No.: B1387725
CAS No.: 904369-10-4
M. Wt: 175.16 g/mol
InChI Key: IVWGJARCWCGWJW-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-2-carbaldehyde (CAS: 904369-10-4) is a fluorinated quinoline derivative characterized by a fluorine atom at the 8-position and an aldehyde group at the 2-position of the quinoline scaffold. This compound is notable for its role in medicinal chemistry and organic synthesis, particularly as a precursor for developing fluorescent probes, pharmaceuticals, and metal-chelating agents. Its molecular weight is 191.61 g/mol, and it is available at a purity of 95% (minimum) for laboratory use .

The electron-withdrawing fluorine atom enhances the reactivity of the aldehyde group, making it a versatile intermediate for nucleophilic additions or cross-coupling reactions.

Properties

IUPAC Name

8-fluoroquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWGJARCWCGWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653181
Record name 8-Fluoroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904369-10-4
Record name 8-Fluoroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method starts with the formation of a chloroformyl intermediate, which then reacts with 8-fluoroquinoline to yield the desired aldehyde. The reaction conditions often include the use of phosphorus oxychloride and dimethylformamide as reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Vilsmeier-Haack reaction, with optimization for yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various derivatives.

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoroquinoline-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoroquinoline-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to γ-aminobutyric acid receptors, potentially affecting neurological functions. The compound’s effects are mediated through pathways involving DNA synthesis inhibition and enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, influencing their chemical behavior and applications:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Applications References
8-Fluoroquinoline-2-carbaldehyde Fluorine (C8), Aldehyde (C2) 191.61 904369-10-4 Medicinal chemistry, fluorescent probes
6-Fluoroquinoline-2-carbaldehyde Fluorine (C6), Aldehyde (C2) 191.61 260430-93-1 Drug development, organic synthesis
5-Chloroquinoline-8-carbaldehyde Chlorine (C5), Aldehyde (C8) 191.61 1260794-21-5 Catalysis, ligand design
8-(Benzyloxy)-2-quinolinecarbaldehyde Benzyloxy (C8), Aldehyde (C2) 293.32 88238-73-7 Photophysical studies
2-Chloro-8-methoxyquinoline-3-carbaldehyde Chlorine (C2), Methoxy (C8), Aldehyde (C3) 235.66 Not provided Crystallography, material science

Key Observations :

  • Positional Isomerism: The position of fluorine (C6 vs. C8) significantly alters electronic properties. For example, 6-Fluoroquinoline-2-carbaldehyde exhibits stronger electron-withdrawing effects at the aldehyde group compared to the 8-fluoro isomer, impacting its reactivity in nucleophilic additions .
  • Halogen vs. Alkoxy Substitutions: Chlorine (in 5-Chloroquinoline-8-carbaldehyde) and benzyloxy groups (in 8-(Benzyloxy)-2-quinolinecarbaldehyde) introduce steric bulk and modulate solubility. The benzyloxy group enhances lipophilicity, making it suitable for membrane permeability studies .

Biological Activity

8-Fluoroquinoline-2-carbaldehyde is a fluorinated derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

This compound possesses unique chemical characteristics due to the presence of a fluorine atom at the 8-position of the quinoline ring and an aldehyde functional group at the 2-position. These features contribute to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial growth and cancer cell proliferation. The fluorine substituent enhances binding affinity, facilitating effective inhibition.
  • DNA Interaction : Similar to other fluoroquinolones, it may interfere with DNA synthesis by binding to DNA gyrase and topoisomerase IV, leading to bacterial cell death through DNA damage .
  • Neurological Effects : Interaction with γ-aminobutyric acid (GABA) receptors suggests potential implications in neurological functions.

Biological Activity

Research indicates that this compound exhibits promising antibacterial and anticancer activities.

Antibacterial Activity

Fluoroquinolones are well-known for their broad-spectrum antibacterial properties. Studies have demonstrated that:

  • Mechanism : The compound's ability to form complexes with bacterial enzymes results in the inhibition of DNA replication and transcription, leading to bacterial cell death .
  • Comparative Efficacy : When compared to other fluoroquinolones, such as moxifloxacin, this compound shows varying efficacy against different strains of bacteria due to its unique structural modifications .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

  • Cell Proliferation Inhibition : The compound has been investigated for its ability to inhibit cancer cell growth through enzyme inhibition pathways.
  • Metal Ion Chelation : Similar derivatives have shown significant activity due to their ability to chelate essential metal ions required for tumor growth, indicating a potential mechanism for anticancer effects.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
7-Fluoroquinoline-2-carbaldehydeFluorine at C7 positionAntibacterial
6-Fluoroquinoline-2-carbaldehydeFluorine at C6 positionAntibacterial
5-Bromo-8-fluoroquinoline-2-carbaldehydeBromine at C5 position; enhanced reactivityAntimicrobial and anticancer

Case Studies

Recent studies have provided insights into the biological activity of this compound:

  • Antibacterial Efficacy : A study evaluated the antibacterial properties against Gram-negative bacteria, demonstrating significant inhibition at low concentrations.
  • Anticancer Potential : Research involving cancer cell lines indicated that treatment with this compound resulted in reduced cell viability, suggesting its potential as an anticancer agent.
  • Neurological Impact : Investigations into its effects on GABA receptors revealed alterations in neurotransmitter activity, indicating possible applications in treating neurological disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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